molecular formula C42H83NO5 B11933955 undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

Cat. No.: B11933955
M. Wt: 682.1 g/mol
InChI Key: VVEYDZZGJKNVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is a complex organic compound primarily used in lipid nanoparticle delivery systems. This compound is particularly significant in the field of mRNA vaccine delivery, where it serves as a crucial component in encapsulating and protecting mRNA molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate involves multiple steps. The process typically begins with the esterification of heptadecan-9-ol with a suitable carboxylic acid derivative to form the heptadecan-9-yloxy group. This intermediate is then reacted with a hexanoic acid derivative to introduce the hexyl chain. The final step involves the coupling of this intermediate with 2-hydroxyethylamine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by forming lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles protect the mRNA from degradation and facilitate its delivery into cells. Once inside the cell, the mRNA is released and translated into the desired protein, triggering an immune response. The molecular targets include cellular lipid membranes and endosomal pathways .

Comparison with Similar Compounds

Similar Compounds

  • Heptadecan-9-yl 8-[(6-decyloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
  • Heptadecan-9-yl 8-[(2-hydroxyethyl)-(6-oxo-6-undecyloxy)hexyl]amino]octanoate

Uniqueness

Undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate is unique due to its specific structure that enhances its ability to form stable lipid nanoparticles. This stability is crucial for efficient mRNA delivery and protection, making it a preferred choice in vaccine development .

Properties

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate

InChI

InChI=1S/C42H83NO5/c1-4-7-10-13-16-17-18-21-30-39-47-41(45)33-26-22-28-35-43(37-38-44)36-29-23-27-34-42(46)48-40(31-24-19-14-11-8-5-2)32-25-20-15-12-9-6-3/h40,44H,4-39H2,1-3H3

InChI Key

VVEYDZZGJKNVNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

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